molecular formula C12H10N2O B13041691 1-(5-Phenylpyrimidin-2-yl)ethanone

1-(5-Phenylpyrimidin-2-yl)ethanone

Cat. No.: B13041691
M. Wt: 198.22 g/mol
InChI Key: PFNGSJDHNOHJRT-UHFFFAOYSA-N
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Description

1-(5-Phenylpyrimidin-2-yl)ethanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a phenyl ring and an acetyl group, is commonly found in compounds designed to modulate kinase activity . This scaffold is frequently explored in the synthesis of potential therapeutic agents, particularly as inhibitors for targets like Cyclin-Dependent Kinases (CDKs) . Researchers utilize this compound as a versatile precursor for the development of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . It serves as a critical intermediate in constructing molecular libraries for high-throughput screening against various disease targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(5-phenylpyrimidin-2-yl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)12-13-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PFNGSJDHNOHJRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation Method

A common route to the pyrimidine ring involves the cyclocondensation of benzaldehyde, urea, and malononitrile or related compounds under reflux conditions in solvents such as toluene or ethanol. For example, phenylmalondialdehyde hydrate reacts with urea in the presence of acid catalysts like p-toluenesulfonic acid, refluxed with a Dean-Stark apparatus to remove water and drive the reaction forward. This yields 5-phenylpyrimidin-2(1H)-one intermediates with moderate yields (~40%).

Use of Guanidine Hydrochloride

Another approach involves reacting chalcone derivatives with guanidine hydrochloride in ethanol under basic conditions (NaOH) to form 2-aminopyrimidines, which can be further functionalized. Microwave-assisted heating improves reaction times and yields compared to conventional reflux.

Introduction of the Ethanone Group at 2-Position

The ethanone (acetyl) substituent at the 2-position of the pyrimidine ring can be introduced through several methods:

Alkylation and Subsequent Functional Group Transformation

Starting from 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine derivatives, alkylation with methyl iodide in alcoholic KOH yields methylthio-substituted intermediates. These intermediates undergo further reactions, such as reflux with phosphorus oxychloride and aromatic amines, to form key intermediates that can be converted to ethanone derivatives.

Reaction with Acetyl-Containing Amines

Representative Synthetic Procedures

Step Reagents & Conditions Description Yield/Notes
1 Phenylmalondialdehyde hydrate + Urea + p-Toluenesulfonic acid, reflux in toluene with Dean-Stark trap, 40 min Formation of 5-phenylpyrimidin-2(1H)-one intermediate 40% yield; mp 239 °C
2 Chalcone + Guanidine hydrochloride + NaOH in ethanol, microwave-assisted reflux Synthesis of 2-aminopyrimidines Yields 61–88%, reaction time 7–18 min
3 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine + Methyl iodide in 10% alcoholic KOH, reflux Alkylation to form methylthio intermediate High yield reported
4 Methylthio intermediate + Phosphorus oxychloride, reflux Formation of key intermediate Efficient conversion
5 Intermediate + 3-aminoacetophenone in n-butanol, reflux Formation of ethanone-substituted pyrimidine Target compound formation

Alternative Synthesis via Carbonyldiimidazole (CDI) Activation

In some synthetic schemes, intermediates bearing pyrimidine rings are reacted with carbonyldiimidazole (CDI) in acetonitrile in the presence of imidazole to activate carbonyl groups, followed by purification steps including extraction and silica gel chromatography. This method is useful for preparing intermediates leading to substituted ethanones on pyrimidine rings.

Purification and Characterization

Typical purification involves solvent evaporation under vacuum, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and silica gel column chromatography. Final products are often crystallized from ethanol or ethyl acetate to obtain pure white solids.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Cyclocondensation Phenylmalondialdehyde hydrate, urea p-Toluenesulfonic acid Reflux in toluene, Dean-Stark trap ~40% Forms pyrimidin-2-one core
Guanidine Condensation Chalcone derivatives Guanidine hydrochloride, NaOH Microwave or reflux in ethanol 61–88% Rapid synthesis of aminopyrimidines
Alkylation & Substitution 2-Mercapto-6-oxo-4-phenylpyrimidine Methyl iodide, POCl3, aromatic amines Reflux in alcoholic KOH and n-butanol High Multi-step to ethanone derivatives
CDI Activation Pyrimidine intermediates Carbonyldiimidazole, imidazole Room temp, acetonitrile Moderate to high For intermediate activation

Research Findings and Optimization

  • Microwave-assisted synthesis reduces reaction times significantly while maintaining or improving yields compared to conventional heating.
  • The use of phosphorus oxychloride enables efficient chlorination facilitating subsequent amine substitution to introduce ethanone groups.
  • Acid catalysis with p-toluenesulfonic acid and Dean-Stark apparatus optimizes water removal, driving cyclocondensation to completion.
  • Purification via silica gel chromatography ensures removal of side products and unreacted starting materials, critical for obtaining high-purity target compounds.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine N-oxides, while reduction can produce 1-(5-Phenylpyrimidin-2-yl)ethanol .

Scientific Research Applications

1-(5-Phenylpyrimidin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For instance, it can act as an inhibitor of cyclin-dependent kinases, thereby affecting cell cycle regulation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Electronic and Steric Influences

  • 1-(2-Aminopyrimidin-4-yl)ethanone (): The amino group at the 2-position enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the phenyl-substituted target compound.
  • 1-(2-Methoxypyrimidin-5-yl)ethanone (): The methoxy group introduces electron-donating effects, stabilizing the pyrimidine ring electronically. This contrasts with the electron-withdrawing acetyl group in the target compound, which may lower the ring’s basicity .

Pyridine vs. Pyrimidine Derivatives

  • 1-(5-Methylpyridin-2-yl)ethanone (): Pyridine’s single nitrogen atom reduces ring aromaticity compared to pyrimidine, lowering dipole moments and altering solubility. The methyl group enhances hydrophobicity, which may limit aqueous solubility compared to phenylpyrimidinyl analogs .
  • 1-(5-Chloro-2-methyl-4-pyridinyl)ethanone (): Chlorine’s electronegativity increases reactivity toward electrophilic substitution, a property less pronounced in pyrimidine derivatives due to their dual nitrogen atoms .

Substituent Size and Reactivity

  • 1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone (): Bulkier isopropyl groups hinder catalytic transfer hydrogenation efficiency, emphasizing how substituent size in the target compound’s phenyl group could influence synthetic accessibility or catalytic interactions .

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Reference
1-(5-Phenylpyrimidin-2-yl)ethanone* C₁₂H₁₀N₂O 198.22 Phenyl (C₅), Acetyl (C₂) N/A N/A N/A
1-(2-Aminopyrimidin-4-yl)ethanone C₆H₇N₃O 137.14 Amino (C₂) N/A N/A
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.10 Br (C₅), OMe (C₂, C₄) N/A N/A
1-(5-Chloro-2-methyl-4-pyridinyl)ethanone C₈H₈ClNO 169.61 Cl (C₅), Me (C₂) N/A 1.216 (pred.)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS 264.32 F (C₄), Me (C₆), Thioxo (C₂) N/A N/A

*Theoretical values inferred from analogs.

Key Research Findings

Synthetic Accessibility: Pyrimidine-based ethanones are often synthesized via condensation reactions (e.g., Biginelli method for tetrahydropyrimidinones, ) or functionalization of preformed heterocycles (). The target compound’s phenyl group may necessitate palladium-catalyzed cross-coupling for introduction .

Reactivity Trends : Electron-withdrawing groups (e.g., acetyl in the target compound) deactivate the pyrimidine ring toward electrophilic substitution, whereas electron-donating groups (e.g., methoxy in ) enhance reactivity .

Biological Relevance : While the target compound’s bioactivity is unreported, fluorinated analogs () and halogenated derivatives () show enhanced pharmacokinetic profiles, suggesting avenues for structure-activity optimization .

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